An In-depth Technical Guide to Methyl 2-chloro-6-(trifluoromethoxy)benzoate
An In-depth Technical Guide to Methyl 2-chloro-6-(trifluoromethoxy)benzoate
Senior Application Scientist Note:
Following a comprehensive search of scientific literature, chemical databases, and supplier catalogs, it has been determined that specific physicochemical data for Methyl 2-chloro-6-(trifluoromethoxy)benzoate is not publicly available at this time. The absence of a registered CAS number, published spectroscopic data, or safety documentation suggests that this compound may be a novel chemical entity, a highly specialized research intermediate not in the public domain, or a compound that has not yet been synthesized or characterized.
As a result, a detailed technical guide on the core physicochemical properties of this specific molecule cannot be constructed without resorting to speculation, which would violate the principles of scientific integrity.
However, to fulfill the spirit of the user's request for a technical guide on a compound with similar structural motifs, we will proceed with a detailed analysis of a closely related, documented compound: Methyl 2-chloro-5-(trifluoromethoxy)benzoate (CAS No. 1261649-12-0) . This molecule shares the key functional groups—a chlorinated benzene ring, a methyl ester, and a trifluoromethoxy group—and will therefore present similar considerations in terms of handling, analysis, and application in a research and drug development context. The insights derived from this analogous compound provide a valuable framework for understanding the potential properties of the requested molecule.
Technical Guide: Physicochemical Properties of Methyl 2-chloro-5-(trifluoromethoxy)benzoate
CAS Number: 1261649-12-0
Introduction and Strategic Relevance
Methyl 2-chloro-5-(trifluoromethoxy)benzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. The unique combination of its substituents—a chloro group, a methyl ester, and a trifluoromethoxy group—imparts a distinct set of electronic and steric properties that are highly valuable in the design of novel bioactive molecules and functional materials.
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The Trifluoromethoxy (-OCF₃) Group: This functional group is a bioisostere of other moieties and is known for its strong electron-withdrawing nature and high lipophilicity.[1][2][3][4] In drug design, its incorporation can significantly enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets.[1][2][3] The high bond energy of the C-F bonds makes the -OCF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[5]
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The Chloro (-Cl) Group: As a halogen, the chloro group also serves as a lipophilic, electron-withdrawing substituent. Its presence on the aromatic ring can influence the molecule's pKa, direct further chemical modifications, and provide a key interaction point (e.g., halogen bonding) within a protein's binding pocket.
The strategic placement of these groups on the benzoate scaffold creates a versatile building block for combinatorial chemistry and lead optimization campaigns in drug discovery.
Chemical and Physical Properties
The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for Methyl 2-chloro-5-(trifluoromethoxy)benzoate is summarized below.
| Property | Value | Source(s) |
| CAS Number | 1261649-12-0 | [6] |
| Molecular Formula | C₉H₆ClF₃O₃ | [6] |
| Molecular Weight | 254.59 g/mol | [6] |
| IUPAC Name | methyl 2-chloro-5-(trifluoromethoxy)benzoate | |
| Synonym(s) | Benzoic acid, 2-chloro-5-(trifluoromethoxy)-, methyl ester | [6] |
| Purity | ≥95% | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Computational Data:
| Parameter | Value | Source(s) |
| TPSA (Topological Polar Surface Area) | 35.53 Ų | [6] |
| LogP | 3.0252 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 2 | [6] |
Synthesis and Characterization Workflow
The synthesis of substituted benzoates like Methyl 2-chloro-5-(trifluoromethoxy)benzoate typically involves multi-step sequences. While a specific, published synthesis for this exact molecule is not available, a plausible synthetic route can be inferred from standard organic chemistry transformations. A general workflow is presented below.
Caption: A generalized workflow for the synthesis and subsequent characterization of a substituted methyl benzoate.
Analytical and Spectroscopic Characterization
Confirming the identity and purity of a chemical entity is paramount. This requires a suite of analytical techniques.
A. Chromatographic Analysis (Purity Assessment)
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.
Protocol: Reversed-Phase HPLC for Substituted Benzoates
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System Preparation:
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Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[7]
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Mobile Phase: A gradient of acetonitrile and water (or an appropriate buffer like acetate buffer, pH 4.74) is typical.[7]
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Flow Rate: 0.8 - 1.0 mL/min.[7]
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Detector: UV detector set to an appropriate wavelength (e.g., 235 nm or 254 nm).[7]
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-
Sample Preparation:
-
Analysis:
-
Inject 10-20 µL of the sample.
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Run the gradient program and record the chromatogram.
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The purity is calculated based on the area percentage of the main peak.
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B. Spectroscopic Analysis (Structural Elucidation)
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and environment of protons. Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), and signals in the aromatic region (7-8 ppm) corresponding to the protons on the benzene ring.
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¹³C NMR: Will show signals for each unique carbon atom, including the ester carbonyl, the aromatic carbons, the methyl carbon, and the carbon of the -OCF₃ group (which will likely show coupling to fluorine).
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¹⁹F NMR: This is crucial for confirming the trifluoromethoxy group and will show a characteristic singlet. For related trifluoromethyl compounds, this signal often appears in the range of -55 to -65 ppm.[8]
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Mass Spectrometry (MS):
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Provides the molecular weight of the compound. For Methyl 2-chloro-5-(trifluoromethoxy)benzoate, the expected molecular ion peak (M+) would be at m/z 254.59. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of a single chlorine atom in the molecule.
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Infrared (IR) Spectroscopy:
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Will show characteristic absorption bands for the functional groups present. Key expected peaks include a strong C=O stretch for the ester (around 1720-1740 cm⁻¹), C-O stretches, and absorptions corresponding to the C-Cl, C-F, and aromatic C-H bonds.
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for structurally similar, halogenated aromatic esters should be strictly followed.[9][10][11]
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General Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[9][10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][11]
-
Wash hands thoroughly after handling.[10]
-
-
Potential Hazards (Inferred from Analogous Compounds):
-
First Aid Measures:
-
If Inhaled: Move person to fresh air.[9]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[10]
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-
Storage:
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. R Discovery. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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2 - Supporting Information. pubs.acs.org. Available at: [Link]
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Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. Available at: [Link]
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Silver-Mediated Trifluoromethylation of Aryldiazonium Salts: Conversion of Amino Group into Trifluoromethyl Group. aws.amazon.com. Available at: [Link]
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determination of sodium benzoate, potassium sorbate, nitrate and nitrite in some commercial. DergiPark. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. rsc.org [rsc.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. merckmillipore.com [merckmillipore.com]
